molecular formula C13H9F3N2O B1498487 5-(2-(Trifluoromethyl)phenyl)nicotinamide CAS No. 1125421-92-2

5-(2-(Trifluoromethyl)phenyl)nicotinamide

Cat. No.: B1498487
CAS No.: 1125421-92-2
M. Wt: 266.22 g/mol
InChI Key: JNEYJQJXQQISEY-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethylphenyl substituent at the 5-position of the pyridine ring. This structural motif is critical for its pharmacological properties, as the trifluoromethyl group enhances metabolic stability and modulates lipophilicity, influencing target binding and bioavailability . Its synthesis typically involves coupling nicotinoyl chloride derivatives with substituted anilines or via Suzuki-Miyaura cross-coupling reactions to introduce aromatic substituents .

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)11-4-2-1-3-10(11)8-5-9(12(17)19)7-18-6-8/h1-7H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEYJQJXQQISEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653816
Record name 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125421-92-2
Record name 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(2-(Trifluoromethyl)phenyl)nicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound is a derivative of nicotinamide, featuring a trifluoromethyl group at the para position of a phenyl ring. This modification is known to enhance the compound's lipophilicity and biological activity. The synthesis typically involves the reaction of nicotinic acid derivatives with trifluoromethylated reagents, which has been explored in various studies .

Anticancer Properties

  • Cytotoxicity Studies :
    • Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In particular, it has shown promising results in inhibiting the growth of lung cancer cell lines, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
    • A study demonstrated that compounds similar to this compound displayed moderate to good inhibition activities against human lung cancer cell lines (NCI-H460, A549, NCI-H1975), suggesting potential as a therapeutic agent .
  • Mechanism of Action :
    • The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by increased markers of programmed cell death in treated cell lines . Additionally, it may disrupt critical signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

  • Inhibition of Pathogens :
    • This compound has been tested against various microbial strains. Studies have shown that it exhibits significant inhibitory effects on pathogens like Pseudomonas aeruginosa and Candida albicans, indicating its potential as an antimicrobial agent .

Case Studies

  • Murine Melanoma Model :
    • A notable case study involved the topical administration of a related compound in a murine subcutaneous melanoma model. The results indicated significant antimetastatic effects, with treated mice showing reduced tumor growth compared to controls . This highlights the compound's potential therapeutic applications in treating metastatic cancers.

Data Summary

Activity Cell Line/Pathogen IC50 Value (µM) Notes
CytotoxicityNCI-H4604.07 ± 1.30Strongest inhibitory effect among tested
A54913.09 ± 2.45Moderate inhibition
NCI-H197512.82 ± 1.59Comparable to 5-FU
AntimicrobialPseudomonas aeruginosaNot specifiedSignificant susceptibility
Candida albicansNot specifiedLeast susceptible among tested pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-(2-(Trifluoromethyl)phenyl)nicotinamide, enabling comparative analysis of their physicochemical and biological properties.

N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (Compound 19)

  • Structure : Differs by a 4-fluorophenyl carbamoyl group at the pyridine-2-position and a trifluoromethyl-furan-thioether side chain.
  • Properties : Molecular weight = 397.1 g/mol; HPLC purity = 82.0% .

SRVIC30 (N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide)

  • Structure: Contains a bromophenylamino substituent adjacent to the trifluoromethyl group.
  • Biological Activity: Demonstrated antimetastatic effects in murine melanoma models when administered topically .
  • Key Differences : The bromine atom introduces steric bulk and electron-withdrawing effects, which may improve DNA intercalation or protein binding compared to the unsubstituted phenyl group in the target compound.

ALW-II-49-7 (5-((2-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)phenyl)amino)nicotinamide)

  • Structure: Incorporates a methyl group on the phenyl ring and an additional amino linkage.
  • Biological Activity : Potent DDR2 inhibitor (IC₅₀ = 12 nM) with high selectivity over other kinases .
  • Key Differences : The methyl group and extended carbamoyl-aniline chain enhance binding affinity to DDR2, highlighting the importance of substituent positioning for target specificity.

4-(Trifluoromethyl)nicotinohydrazide (Similarity Score: 0.90)

  • Structure : Replaces the phenyl group with a hydrazide moiety at the pyridine-4-position.
  • Key Differences : The hydrazide group introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the aryl-substituted target compound .

PF-431396 Hydrate

  • Structure : Complex indole-pyrimidine scaffold with a trifluoromethylphenylcarbamoyl group.
  • Biological Activity : Dual inhibitor of focal adhesion kinase (FAK) and Proline-rich tyrosine kinase 2 (PYK2) .
  • Key Differences : The larger scaffold and additional heterocycles confer multitarget activity, contrasting with the simpler nicotinamide-based target compound.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Source
This compound 256.21 5-(Trifluoromethylphenyl) Under investigation
ALW-II-49-7 414.39 Methylphenyl, carbamoyl linkage DDR2 inhibitor (IC₅₀ = 12 nM)
SRVIC30 429.25 Bromophenylamino Antimetastatic in melanoma
Compound 19 397.10 Trifluoromethyl-furan-thioether Moderate purity (82%)
4-(Trifluoromethyl)nicotinohydrazide 206.12 Hydrazide substituent High solubility, lower stability

Key Findings and Trends

Substituent Effects: Trifluoromethyl Groups: Enhance lipophilicity and metabolic stability across all compounds. Aromatic Substituents: Bromine (SRVIC30) and fluorine (Compound 19) improve target affinity but may increase toxicity. Side Chains: Thioether (Compound 19) and hydrazide (4-(Trifluoromethyl)nicotinohydrazide) groups modulate solubility and binding kinetics.

Biological Activity :

  • Kinase Inhibition : ALW-II-49-7’s selectivity for DDR2 underscores the role of carbamoyl-aniline linkages in kinase binding .
  • Cytotoxicity : SRVIC30’s antimetastatic effects suggest that halogenated aryl groups enhance DNA interaction .

Physicochemical Properties :

  • Compounds with extended aromatic systems (e.g., ALW-II-49-7) exhibit higher molecular weights and reduced solubility.
  • Hydrazide derivatives prioritize solubility over stability, while trifluoromethylphenyl groups balance both .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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